![molecular formula C13H14ClNO3S B7588732 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid (CPATC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPATC is a thiolane derivative that has been synthesized using various methods. It is a promising compound that has shown significant biological activity in various studies.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is not well understood. However, it is believed that the compound works by inhibiting the activity of various enzymes and proteins. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to bind to the active site of enzymes and prevent them from functioning properly. This leads to a decrease in the activity of the enzyme and a subsequent decrease in the production of the enzyme's product.
Biochemical and Physiological Effects:
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can lead to a decrease in the production of various products. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has also been shown to inhibit the growth of various cancer cells, which can lead to a decrease in tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in lab experiments is that it is a potent inhibitor of various enzymes. This makes it a useful tool for studying the mechanism of action of enzymes and proteins. However, one of the limitations of using 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is that it can be toxic to cells at high concentrations. This can limit its use in certain experiments.
Future Directions
There are various future directions for research on 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid. One direction is to study the mechanism of action of the compound in more detail. Another direction is to study the potential therapeutic applications of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in various diseases, including cancer. Additionally, further research could be done to improve the synthesis method of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid and to improve its purity.
Conclusion:
In conclusion, 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is a promising compound that has shown significant biological activity in various studies. It has been used as a tool to study the mechanism of action of various enzymes and proteins. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of various enzymes and to inhibit the growth of various cancer cells. While there are limitations to its use in lab experiments, 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has various potential applications in scientific research. Future research could help to further elucidate the mechanism of action of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid and to explore its potential therapeutic applications.
Synthesis Methods
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid can be synthesized using various methods, including the reaction of 4-chlorophenylacetyl chloride with thiolane-3-carboxylic acid and the reaction of 4-chlorophenylacetic acid with thiolane-3-carbonyl chloride. The yield of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid varies depending on the synthesis method used. However, the purity of the compound can be improved by recrystallization.
Scientific Research Applications
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has shown significant biological activity in various studies. It has been used as a tool to study the mechanism of action of various enzymes and proteins. 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of various enzymes, including α-glucosidase, β-galactosidase, and β-glucuronidase. It has also been shown to inhibit the growth of various cancer cells, including prostate cancer cells and breast cancer cells.
properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKMNACWOWRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
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